Phenyl-d5 isocyanate

Descripción general

Descripción

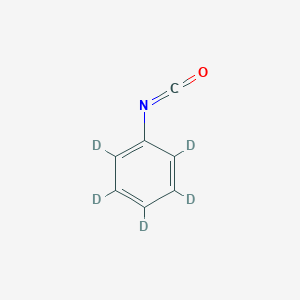

Phenyl-d5 isocyanate is a deuterated derivative of phenyl isocyanate, where the hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This compound is represented by the chemical formula C6D5NCO. It is a colorless liquid that reacts with water and has a strong odor. This compound is used in various scientific research applications due to its unique properties .

Métodos De Preparación

Phenyl-d5 isocyanate can be synthesized using several methods. One common approach is the phosgene-free synthesis, which involves the catalytic decomposition of methyl N-phenyl carbamate. This method uses a bismuth oxide catalyst to achieve high catalytic performance . Another method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride . Industrial production methods often employ the phosgene method, which includes both liquid and gas phase approaches .

Análisis De Reacciones Químicas

Phenyl-d5 isocyanate undergoes various chemical reactions, including:

Addition Reactions: It reacts with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane.

Reactions with Amines: It reacts with amines to form ureas.

Reactions with Alcohols:

Reactions with Water: It reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Phenyl-d5 isocyanate serves as a versatile building block in the synthesis of various organic compounds. Its applications include:

- Polyurethane Production : Isocyanates are fundamental in producing polyurethanes, which are used in foams, coatings, and elastomers. The deuterated form can be beneficial for studying reaction mechanisms using NMR spectroscopy due to the distinct spectral characteristics of deuterium compared to hydrogen .

- Pharmaceuticals : In medicinal chemistry, this compound can be used to synthesize labeled compounds for drug metabolism studies. The incorporation of deuterium can help trace metabolic pathways and improve the pharmacokinetic profiles of drugs .

Polymer Chemistry

This compound is employed in polymer science for the development of advanced materials:

- Synthesis of Polyisocyanurate : Research has demonstrated that this compound can be utilized to create polyisocyanurate networks with enhanced thermal stability and flexibility. These materials are valuable in insulation and other high-performance applications .

- Functionalized Polymers : The compound can react with various alcohols to produce functionalized polymers that exhibit unique properties suitable for specific applications, such as adhesives and coatings .

Analytical Chemistry

The isotopic labeling provided by this compound facilitates advanced analytical techniques:

- NMR Spectroscopy : The distinct NMR signals from deuterated compounds allow chemists to monitor reaction progress and product formation more accurately. This capability is crucial in understanding reaction mechanisms and kinetics .

- Mass Spectrometry : The use of deuterated compounds in mass spectrometry aids in distinguishing between different isotopologues, providing insights into the structure and dynamics of complex mixtures .

Environmental Applications

This compound also finds use in environmental chemistry:

- Green Chemistry Initiatives : The development of processes that utilize this compound aligns with green chemistry principles by minimizing hazardous waste and improving reaction efficiencies. For instance, alternative synthesis routes that avoid toxic reagents can enhance sustainability in chemical manufacturing .

Case Study 1: Synthesis of Polyisocyanurate Prepolymers

A study explored the synthesis of polyisocyanurate prepolymers using this compound. The research focused on optimizing the molar ratios of reactants to achieve desired mechanical properties while maintaining thermal stability. Results indicated that incorporating phenyl-d5 improved the material's performance, showcasing its potential in high-performance applications .

Case Study 2: Drug Metabolism Studies

In a pharmacokinetic study involving a new pharmaceutical candidate, this compound was used to label key intermediates. This labeling enabled researchers to track metabolic pathways more effectively, leading to improved understanding of drug behavior within biological systems. The findings highlighted the value of deuterated compounds in drug development .

Mecanismo De Acción

Phenyl-d5 isocyanate exerts its effects through reactions with nucleophiles such as amines and alcohols. The isocyanate group (N=C=O) reacts with these nucleophiles to form ureas and carbamates, respectively. These reactions are often catalyzed by tertiary amines or metal salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the release of byproducts such as carbon dioxide .

Comparación Con Compuestos Similares

Phenyl-d5 isocyanate is similar to other isocyanates, such as phenyl isocyanate, hexamethylene diisocyanate, toluene diisocyanate, and methylenediphenyl diisocyanate. its deuterated nature makes it unique for specific applications, particularly in research involving isotopic labeling. The presence of deuterium atoms can provide insights into reaction mechanisms and molecular dynamics that are not possible with non-deuterated compounds .

Similar compounds include:

- Phenyl isocyanate

- Hexamethylene diisocyanate

- Toluene diisocyanate

- Methylenediphenyl diisocyanate

Actividad Biológica

Phenyl-d5 isocyanate (CAS Number: 83286-56-0) is a deuterated derivative of phenyl isocyanate, which is an aromatic compound known for its biological activity, particularly in relation to immunological responses and potential toxicity. This article explores the biological activity of this compound, including its immunogenic properties, potential applications in research, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CDNCO

- Molecular Weight : 119.12 g/mol

- Boiling Point : 162-163 °C

- Melting Point : -30 °C

- Density : 1.142 g/mL at 25 °C

Biological Activity

Phenyl isocyanates, including this compound, are recognized for their potent biological activities. The following subsections detail specific aspects of their biological activity.

Immunogenicity and Sensitization

Research indicates that phenyl isocyanate is a strong inducer of both cellular and humoral immune responses. A study highlighted that it exhibits significant sensitization potential, which may be attributed to its ability to act as a hapten—an agent that elicits an immune response only when bound to a larger carrier molecule like a protein.

In comparative studies, phenyl isocyanate was found to have an SD50 (sensitivity dose for 50% of subjects) significantly lower than other common diisocyanates, indicating its high potency as a contact sensitizer:

| Compound | SD50 (μmol/kg) |

|---|---|

| Phenyl Isocyanate | 0.04 |

| Hexamethylene Diisocyanate (HDI) | 0.5 |

| Methylene Diphenyl Diisocyanate (MDI) | 2.1 |

| Toluene Diisocyanate (TDI) | 30.4 |

These findings suggest that this compound could have similar sensitization properties due to its structural similarity to phenyl isocyanate.

The mechanism through which phenyl isocyanates exert their effects involves several pathways:

- Protein Modification : Phenyl isocyanates can react with amino groups in proteins, leading to the formation of carbamates. This modification can alter protein function and trigger immune responses.

- Induction of Allergic Responses : The compounds are known allergens and can provoke allergic reactions upon exposure, contributing to respiratory issues and skin sensitization.

Case Studies

Several studies have investigated the effects of phenyl isocyanates in various biological contexts:

- Respiratory Sensitization : A study involving rats demonstrated that exposure to phenyl isocyanate resulted in an asthma-like syndrome, highlighting its potential as a respiratory sensitizer .

- Protein Labeling in Proteomics : this compound has been utilized in proteomic studies as a labeling agent for N-terminal modification of peptides, enhancing the detection and quantification of proteins through mass spectrometry .

Applications in Research

This compound serves multiple purposes in scientific research:

- Proteomics : As a labeling reagent for protein analysis.

- Toxicology Studies : Investigating the immunological effects and potential health risks associated with exposure to isocyanates.

- Allergen Research : Understanding the mechanisms behind allergic reactions triggered by chemical exposures.

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNSSLYPYDJGL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584063 | |

| Record name | 1-Isocyanato(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83286-56-0 | |

| Record name | 1-Isocyanato(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83286-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.